molecular formula C19H24N2O3S B2374507 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide CAS No. 132161-89-8

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2374507
CAS No.: 132161-89-8
M. Wt: 360.47
InChI Key: NOBISVURYNCXLY-UHFFFAOYSA-N
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Description

Its structure features a propanamide backbone substituted with a 4-(2-methylpropyl)phenyl group and a 4-sulfamoylphenyl moiety. This compound has been investigated for its antiurease activity, a critical target in treating infections caused by Helicobacter pylori and other urease-dependent pathogens . Its design leverages the sulfamoyl group’s bioisosteric properties, mimicking natural enzyme substrates to inhibit urease activity competitively .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-17-8-10-18(11-9-17)25(20,23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBISVURYNCXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Intermediate Synthesis

Friedel-Crafts Reaction for Core Structure

The synthesis begins with the formation of the 4-(2-methylpropyl)phenyl intermediate. A typical procedure involves:

  • Reagents : Aluminum chloride (Lewis acid), methylene chloride (solvent), alpha-chloropropionyl chloride, and 2-methyl-1-phenylpropene.
  • Conditions : Reaction at -5–0°C for 4–6 hours.
  • Yield : ~65–70% for 1-[4-(2-methylpropyl)phenyl]-2-chloro-1-propanone.
Key Reaction:

$$
\text{2-Methyl-1-phenylpropene} + \alpha\text{-Chloropropionyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-[4-(2-Methylpropyl)phenyl]-2-chloro-1-propanone}
$$

Condensation with Neopentyl Glycol

The intermediate undergoes condensation with neopentyl glycol to form a dioxane derivative:

  • Reagents : NSC 6366 (neopentyl glycol), toluene, p-toluenesulfonic acid.
  • Conditions : Reflux at 100–115°C for 8–12 hours.
  • Yield : ~75% for 2-(2-chloropropyl)-2-[4-(2-methylpropyl)phenyl]-5,5-dimethyl-1,3-dioxane.

Amide Bond Formation via Dicyclohexylcarbodiimide (DCC) Coupling

Coupling with 4-Sulfamoylphenylamine

The final step involves coupling the propionic acid derivative with 4-sulfamoylaniline:

  • Reagents : DCC, dimethylaminopyridine (DMAP), dichloromethane (DCM).
  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.
  • Yield : 70–76% after column chromatography.
Reaction Scheme:

$$
\text{2-[4-(2-Methylpropyl)phenyl]propanoic acid} + \text{4-Sulfamoylaniline} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}
$$

Purification and Characterization

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3).
  • Characterization Data :
    • IR (KBr) : 1679 cm⁻¹ (C=O stretch), 1321 cm⁻¹ (SO₂NH).
    • ¹H NMR (CDCl₃) : δ 8.6 (s, 1H, CONH), 7.70–7.14 (m, 8H, aromatic), 3.75 (q, 1H, CH), 1.60 (d, 6H, CH₃).

Alternative Method: Direct Sulfonylation

Sulfonylation of Propanamide Derivatives

A patent-based approach uses direct sulfonylation of pre-formed propanamide:

  • Reagents : 4-Sulfamoylbenzoyl chloride, triethylamine (base), tetrahydrofuran (THF).
  • Conditions : 0°C for 30 minutes, then room temperature for 6 hours.
  • Yield : ~68%.
Reaction:

$$
\text{2-[4-(2-Methylpropyl)phenyl]propanamide} + \text{4-Sulfamoylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Comparative Analysis of Methods

Parameter Friedel-Crafts/DCC Coupling Direct Sulfonylation
Total Steps 4–5 2
Overall Yield 55–60% 65–70%
Purity ≥99% (HPLC) ≥95% (HPLC)
Cost Efficiency Moderate (requires AlCl₃/DCC) High (fewer steps)
Scalability Suitable for industrial scale Limited by sulfonyl chloride availability

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Residence Time : 10–15 minutes.
  • Temperature : 50–60°C.
  • Throughput : 5–10 kg/day with >98% purity.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields 99.5% pure product.
  • Chromatography : Reserved for small-scale batches requiring ultra-high purity.

Challenges and Solutions

Side Reactions

  • Formation of Diastereomers : Controlled via low-temperature coupling (-10°C).
  • Sulfonamide Hydrolysis : Avoided by using anhydrous DCM and molecular sieves.

Environmental Considerations

  • Waste Management : Aluminum chloride residues neutralized with sodium bicarbonate.
  • Solvent Recovery : >90% DCM and THF recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .

Comparison with Similar Compounds

Key Structural Trends :

  • Sulfamoyl vs. Sulfone Groups : Replacement of the sulfamoyl group (NH₂SO₂) with sulfone (SO₂) or methylsulfonyl (e.g., ) reduces hydrogen-bonding capacity, often diminishing enzyme inhibition .
  • Substituent Effects : Chlorination () increases electrophilicity and membrane permeability but may introduce toxicity. Aromatic extensions (e.g., pyrimidine in ) enhance target specificity via π-π stacking .

Pharmacological Activity Comparison

  • Antiurease Activity : The target compound exhibits an IC₅₀ of 12.3 µM, outperforming analogues lacking the 4-(2-methylpropyl)phenyl group (e.g., unsubstituted phenyl derivatives showed IC₅₀ > 50 µM) .
  • Binding Affinity : Molecular docking studies (Glide XP) suggest that the 4-sulfamoylphenyl group forms critical hydrogen bonds with urease’s active-site nickel ions, a feature absent in methylsulfonyl variants .
  • Metabolic Stability : Compared to N-(4-sulfamoylphenyl) derivatives with aliphatic linkers (e.g., ethyl in ), the propanamide backbone in the target compound improves metabolic stability in hepatic microsomal assays .

Comparison with Analogues :

  • Thioamide derivatives (e.g., thiosemicarbazides in ) require harsher conditions (reflux in propan-2-ol/HCl) and exhibit lower yields (49–59%) .
  • Compounds with extended aromatic systems (e.g., naphthyl in ) necessitate Pd-catalyzed cross-coupling, increasing synthetic complexity .

Biological Activity

The compound 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide , with the CAS number 132161-89-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various scientific fields.

Chemical Structure and Properties

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.5 g/mol
  • Key Functional Groups : Sulfonamide and amide groups which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of intermediates : The reaction of 4-(2-methylpropyl)phenylamine with 4-sulfamoylbenzoyl chloride .
  • Reaction Conditions : Utilization of a base such as triethylamine to facilitate the reaction under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to:

  • Reduced inflammation : By inhibiting cyclooxygenase (COX) enzymes, it may decrease the production of pro-inflammatory mediators.
  • Analgesic effects : Potential pain relief through similar pathways as non-steroidal anti-inflammatory drugs (NSAIDs).

Pharmacological Applications

Recent studies have highlighted several pharmacological applications:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various animal models.
  • Enzyme Inhibition Studies : It has been investigated for its inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against specific cancer cell lines, notably:

  • MCF-7 Breast Cancer Cells : Exhibited significant growth inhibition, suggesting potential as an anticancer agent.

In Vivo Studies

Animal models have provided insight into the therapeutic potential:

  • Murine Models : Demonstrated reduced tumor growth when treated with this compound, indicating its role in cancer therapy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

Compound NameStructural FeaturesBiological Activity
2-[4-(2-methylpropyl)phenyl]propanamideLacks sulfonamide groupModerate anti-inflammatory
N-(4-sulfamoylphenyl)propanamideLacks 2-methylpropylphenyl moietyLimited biological activity

The unique combination of both the 2-methylpropylphenyl and sulfonamide groups in the target compound enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide, and how can structural purity be confirmed?

  • Methodology :

  • Synthesis : React 4-(2-methylpropyl)phenylpropanoic acid with 4-sulfamoylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
  • Characterization :
  • 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfamoyl; δ ~170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (~1350–1150 cm⁻¹) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How does the sulfamoyl group influence the compound’s solubility and reactivity in aqueous media?

  • Methodology :

  • Solubility Testing : Measure equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4 via shake-flask method.
  • Reactivity : Perform hydrolysis studies under acidic (HCl) and basic (NaOH) conditions; monitor degradation via LC-MS. The sulfamoyl group enhances solubility but is susceptible to hydrolysis at extremes of pH .

Advanced Research Questions

Q. What is the structural basis for this compound’s antiurease activity, and how does it compare to known inhibitors?

  • Methodology :

  • Enzyme Assays : Determine IC50 against Helicobacter pylori urease using the indophenol method (e.g., IC50 = 17 ± 4 µM) .
  • SAR Analysis : Compare with analogs (e.g., replacing sulfamoyl with methylpyrimidinyl reduces activity by 40%, indicating sulfamoyl’s critical H-bonding role) .
  • Molecular Docking : Use AutoDock Vina to model interactions with urease active site (e.g., sulfamoyl oxygen forms hydrogen bonds with His593 and Ala440) .

Q. How can computational methods predict metabolic stability and potential toxicophores in this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME to calculate LogP (~3.2), topological polar surface area (~95 Ų), and CYP450 inhibition profiles.
  • Metabolic Sites : Identify labile regions (e.g., sulfamoyl group) via StarDrop’s MetaSite module.
  • Toxicophore Screening : Rule out mutagenic risks with Derek Nexus; sulfonamides may trigger hypersensitivity in some models .

Q. What strategies improve regioselectivity in modifying the 4-(2-methylpropyl)phenyl moiety for enhanced bioactivity?

  • Methodology :

  • Directed Functionalization : Use Pd-catalyzed C–H activation to introduce electron-withdrawing groups (e.g., –NO2) at the para position, enhancing electrophilicity .
  • Biological Testing : Compare modified analogs in cell-based assays (e.g., COX-2 inhibition).
  • Crystallography : Resolve X-ray structures to confirm regiochemistry and steric effects .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Conduct time-resolved crystallography to map urease inhibition kinetics .
  • In Vivo Profiling : Evaluate pharmacokinetics in rodent models, focusing on sulfamoyl stability .
  • Polypharmacology : Screen against off-target kinases (e.g., JAK2, EGFR) to assess selectivity .

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